- Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates, Organic Letters, 2023, 25(14), 2487-2491

Cas no 931-50-0 (Cyclohexylmagnesium Bromide (~1.0 M in THF))

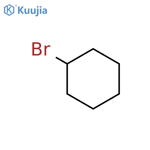

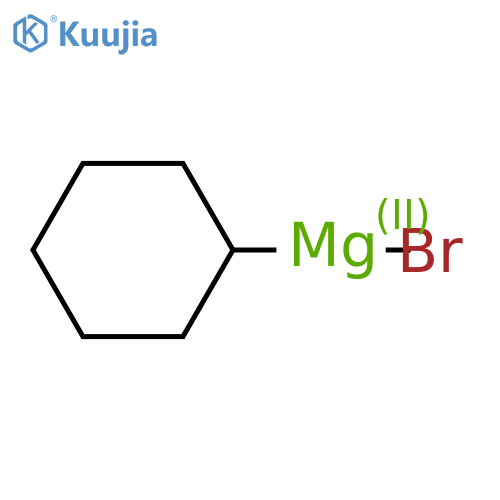

931-50-0 structure

Produktname:Cyclohexylmagnesium Bromide (~1.0 M in THF)

Cyclohexylmagnesium Bromide (~1.0 M in THF) Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Magnesium,bromocyclohexyl-

- Cyclohexylmagnesium Bromide

- Cyclohexylmagnesium bromide, 2.0 M solution in THF, SpcSeal

- CYCLOHEXYLMAGNESIUM BROMIDE1M THF

- Cyclohexylmagnesiumbromide,1.0MsolutioninTHF,inresealablebottle

- 1.0 M solution in THF,MkSeal

- Cyclohexylmagnesium bromide [1M solution in THF]

- magnesium,cyclohexane,bromide

- Magnesium, bromocyclohexyl-

- Cyclohexyl magnesium bromide

- CYCLOHEXYLMAGNESIUMBROMIDE

- c-HexMgBr

- Bromo(cyclohexyl)magnesium

- cyclohexyl magnesiumbromide

- cyclohexyl-magnesium bromide

- cyclohexanyl magnesium bromide

- Cyclohexylmagnesium bromide, 1.0 M in THF

- X6235

- Cyclohexylmagnesium bromide, 1.0 M in 2-MeTHF

- Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)

- Bromocyclohexylmagnesium (ACI)

- Cyclohexylmagnesium bromide (6CI)

- Cyclohexylmagnesium Bromide (~1.0 M in THF)

-

- MDL: MFCD01321152

- Inchi: 1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q;;+1/p-1

- InChI-Schlüssel: SJUKXVKSGSJVTJ-UHFFFAOYSA-M

- Lächelt: Br[Mg]C1CCCCC1

Berechnete Eigenschaften

- Genaue Masse: 185.98900

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 8

- Anzahl drehbarer Bindungen: 0

- Komplexität: 35.5

- Anzahl kovalent gebundener Einheiten: 3

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 0

- Oberflächenladung: 0

- XLogP3: nichts

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Flammpunkt: -17°C (THF)

- PSA: 0.00000

- LogP: 3.13390

- Löslichkeit: Nicht bestimmt

Cyclohexylmagnesium Bromide (~1.0 M in THF) Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Gefahrenhinweis: H225-H302-H314-H335-H371-H372

- Warnhinweis: P210-P233-P240-P241+P242+P243-P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P311-P403+P233-P405-P501

- Transportnummer gefährlicher Stoffe:UN 1993

- Code der Gefahrenkategorie: R11;R19;R36/37/38

- Sicherheitshinweise: S16; S29; S33

- Risikophrasen:R11; R19; R36/37/38

- Gefahrenklasse:3/8

- PackingGroup:II

Cyclohexylmagnesium Bromide (~1.0 M in THF) Zolldaten

- HS-CODE:2931900090

- Zolldaten:

China Zollkodex:

2931900090Übersicht:

2931900090. Andere organisch-anorganische Verbindungen. MwSt:17.0% Steuerrückerstattungssatz:13.0% Regulatorische Bedingungen:AB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren). MFN-Tarif:6,5% allgemeiner Tarif:30,0%

Zusammenfassung:

2931900090. andere anorganische Verbindungen. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf). MFN-Tarif:6,5% Allgemeintarif:30,0%

Cyclohexylmagnesium Bromide (~1.0 M in THF) Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 046766-100g |

Cyclohexylmagnesium bromide, 18% in THF ca 1mol/L |

931-50-0 | 100g |

£80.00 | 2022-02-28 | ||

| TRC | C992416-1mg |

Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L) |

931-50-0 | 1mg |

40.00 | 2021-08-14 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C115961-500ml |

Cyclohexylmagnesium Bromide (~1.0 M in THF) |

931-50-0 | 1mol/L in THF | 500ml |

¥410.90 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294135-100 g |

Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L), |

931-50-0 | 100g |

¥1,602.00 | 2023-07-10 | ||

| Enamine | EN300-109642-0.25g |

bromo(cyclohexyl)magnesium |

931-50-0 | 95% | 0.25g |

$24.0 | 2023-10-27 | |

| Enamine | EN300-109642-0.1g |

bromo(cyclohexyl)magnesium |

931-50-0 | 95% | 0.1g |

$23.0 | 2023-10-27 | |

| Enamine | EN300-109642-1.0g |

bromo(cyclohexyl)magnesium |

931-50-0 | 1g |

$26.0 | 2023-06-10 | ||

| Chemenu | CM423070-10kg |

Cyclohexylmagnesium Bromide |

931-50-0 | 95%+ | 10kg |

$288 | 2024-07-19 | |

| abcr | AB140471-100g |

Cyclohexylmagnesium bromide, (18% in tetrahydrofuran, ca. 1mol/l); . |

931-50-0 | 100g |

€159.70 | 2025-02-13 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008210-100ml |

Cyclohexylmagnesium Bromide (~1.0 M in THF) |

931-50-0 | 1.0 M solution of THF | 100ml |

¥169 | 2024-05-20 |

Cyclohexylmagnesium Bromide (~1.0 M in THF) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt → reflux; 30 min, reflux; 1 h, reflux

Referenz

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux

Referenz

- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters, ACS Catalysis, 2022, 12(22), 13999-14005

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

Referenz

- Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates, Organic Letters, 2022, 24(32), 5869-5873

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

Referenz

- The comparison of self-assembling behaviour of phenyl biphenylcarboxylate and biphenyl benzoate compounds with the different length and shape of chiral terminal chain, Journal of Molecular Liquids, 2023, 369,

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C

Referenz

- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),

Synthetic Routes 20

Cyclohexylmagnesium Bromide (~1.0 M in THF) Raw materials

Cyclohexylmagnesium Bromide (~1.0 M in THF) Preparation Products

Cyclohexylmagnesium Bromide (~1.0 M in THF) Verwandte Literatur

-

1. The synthesis and X-ray crystal structures of homoleptic tetrahedral aryls of osmium(IV) and of cyclohexyls of ruthenium(IV), osmium(IV), and chromium(IV)Pericles Stavropoulos,Paul D. Savage,Robert P. Tooze,Geoffrey Wilkinson,Bilquis Hussain,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 557

-

Isabell Haym,Margaret A. Brimble Org. Biomol. Chem. 2012 10 7649

-

3. 246. Organic derivatives of silicon. Part XLVIII. Steric effects of the cyclohexyl groupNoel W. Cusa,Frederic S. Kipping J. Chem. Soc. 1933 1040

-

W. Slough,A. R. Ubbelohde J. Chem. Soc. 1955 108

-

Frédéric Lecornué,Jean Ollivier Chem. Commun. 2003 584

931-50-0 (Cyclohexylmagnesium Bromide (~1.0 M in THF)) Verwandte Produkte

- 2137990-83-9(7-(difluoromethyl)-3-ethylpyrazolo1,5-apyrimidin-5-ol)

- 60086-43-3(Benzoic acid, 4-chloro-2-(4-fluorophenoxy)-)

- 956769-01-0(2-Chloro-n-3-methyl-1-(2-methylphenyl)-1h-pyrazol-5-ylacetamide)

- 2137823-62-0(5-(Difluoromethyl)-4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-sulfonyl fluoride)

- 58521-49-6(Boc-Sta-Oh)

- 73576-77-9(4-chloro-1,2-dimethyl-1H-Imidazo[4,5-c]pyridine)

- 622360-73-0((2Z)-2-(5-bromo-2-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)

- 898791-85-0(5-Oxo-5-(4-isopropoxyphenyl)valeric acid)

- 771572-58-8(2-(cyclopropylmethoxy)phenylmethanamine)

- 2172444-79-8(2-(3-methylcyclobutyl)methylcyclobutan-1-ol)

Empfohlene Lieferanten

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Mitglied

CN Lieferant

Großmenge

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Zhejiang Brunova Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge